
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine is a chemical compound with the following structural formula:
C15H31NO6
It features a tetraoxa-hexadecylamine backbone, where the oxygen atoms form a bridge between carbon atoms. This compound is used in various research applications due to its unique properties .
Vorbereitungsmethoden
The synthetic routes for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine involve the protection of a primary amine group with an isopropylidene moiety. The industrial production methods may vary, but the key steps include:
Protection of Primary Amine: The primary amine is reacted with an isopropylidene reagent (such as acetone) to form the protected amine.
Deprotection: The isopropylidene group is removed under specific conditions to yield the target compound.
Analyse Chemischer Reaktionen
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction using reducing agents (e.g., sodium borohydride) converts the oxo-groups back to primary amines.
Substitution: The amine can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major products formed from these reactions include derivatives of the protected amine, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a linker in drug conjugates or bioconjugation reactions.
Medicine: Investigated for drug delivery systems due to its stability and solubility properties.
Wirkmechanismus
The exact mechanism of action for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine depends on its specific use. It likely interacts with cellular membranes, affecting permeability and transport processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, similar compounds include other protected amines and polyether derivatives. the unique isopropylidene protection pattern sets 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine apart.
Remember that this compound is primarily used in research settings, and its applications continue to evolve as scientists explore its properties
Eigenschaften
Molekularformel |
C15H31NO6 |
|---|---|
Molekulargewicht |
321.41 g/mol |
IUPAC-Name |
3-[2-[2-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C15H31NO6/c1-15(2)21-13-14(22-15)12-20-11-10-19-9-8-18-7-6-17-5-3-4-16/h14H,3-13,16H2,1-2H3 |
InChI-Schlüssel |
IHVJHRJGVDCAQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COCCOCCOCCOCCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



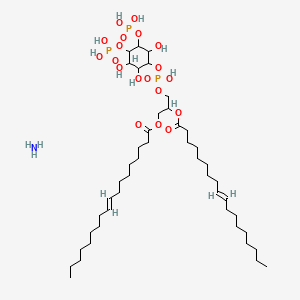


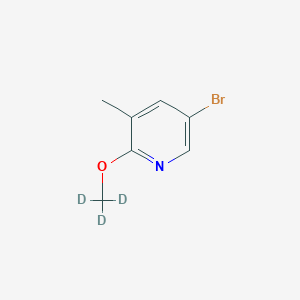
![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
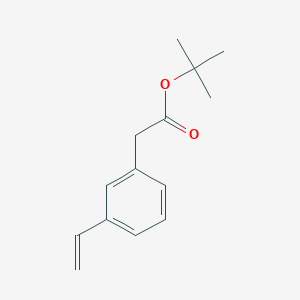
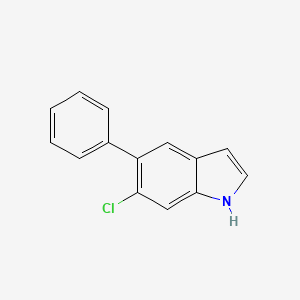

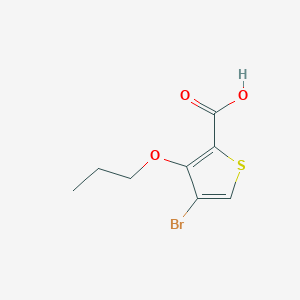

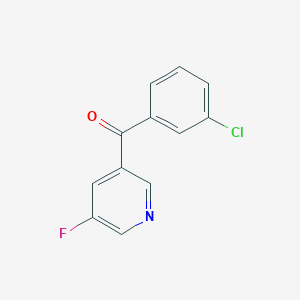
![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

